Necrosulfonamide

Necroptosis Cell Death Inflammation

Researchers studying necroptosis face cross-species translation challenges; upstream kinase inhibitors fail to provide sustained downstream blockade. • Covalent, irreversible human MLKL inhibitor (Cys86); IC50=124 nM (HT-29). Blocks oligomerization & membrane translocation without affecting RIPK1/RIPK3. • Strictly human-specific; inactive in murine cells. Ideal for human cancer lines, humanized models & ex vivo human tissue assays. • ≥98% HPLC. Ambient shipping; store at -20°C, protect from light.

Molecular Formula C18H15N5O6S2
Molecular Weight 461.5 g/mol
CAS No. 432531-71-0
Cat. No. B1678005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrosulfonamide
CAS432531-71-0
SynonymsNecrosulfonamide, MLKL inhibitor;  Necrosis Inhibitor III;  Mixed Lineage Kinase Domain-Like Protein Inhibitor;  Necrosome Inhibitor II; 
Molecular FormulaC18H15N5O6S2
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
InChIKeyFNPPHVLYVGMZMZ-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 1:50 DMF:PBS (pH 7.2);  DMSO;  DMF
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Necrosulfonamide: Covalent MLKL Inhibitor


Necrosulfonamide (NSA) is a small-molecule acrylamide that functions as a necroptosis inhibitor by selectively targeting the mixed lineage kinase domain-like protein (MLKL), the terminal executioner of the necroptotic pathway. Unlike upstream kinase inhibitors, NSA acts by covalently modifying Cys86 in the N-terminal coiled-coil domain of human MLKL, thereby preventing MLKL oligomerization, membrane translocation, and subsequent cell lysis without affecting the activation of upstream signaling components such as RIPK1 or RIPK3 [1][2]. Its unique binding mode confers potent anti-necroptotic activity (IC50 = 124 nM in human HT-29 cells) and defines a strict species specificity, being active in human but not murine systems due to a Cys86→Trp substitution in mouse MLKL . This distinct mechanism of action and species profile directly inform its experimental application and differentiate it from other necroptosis inhibitors.

Why Necrosulfonamide Cannot Be Substituted


The necroptosis pathway involves a sequential activation cascade: RIPK1 → RIPK3 → MLKL. Inhibitors targeting different nodes in this pathway—such as RIPK1 inhibitors (e.g., Necrostatin-1), RIPK3 inhibitors (e.g., GSK'872), or even alternative MLKL inhibitors (e.g., GW806742X)—exhibit fundamentally different mechanisms of action, species specificities, and functional outcomes. Necrosulfonamide (NSA) is unique in its covalent, irreversible binding to human MLKL's Cys86 residue, which confers high potency and sustained inhibition in human cells but renders it inactive in murine models [1]. In contrast, upstream kinase inhibitors like Nec-1s show activity in both species but require significantly higher concentrations to achieve comparable effects [2]. Furthermore, NSA's specificity for the MLKL executioner step allows it to block necroptosis even when upstream signals are hyperactivated or when compensatory pathways bypass RIPK1 [3]. Therefore, substituting NSA with a different necroptosis inhibitor based solely on pathway annotation will yield fundamentally different experimental results, particularly in cross-species studies or when robust, downstream blockade is required. The quantitative evidence below establishes these critical differentiation points.

Necrosulfonamide vs. Other Necroptosis Inhibitors


Superior Potency vs. Nec-1

In a head-to-head comparison using the human colorectal adenocarcinoma cell line HT-29, Necrosulfonamide (NSA) exhibited an IC50 of 124 nM for preventing necroptotic death, which is approximately 16-fold more potent than the RIPK1 inhibitor Necrostatin-1 (Nec-1), which showed an IC50 of 2 µM under identical induction conditions (20 ng/mL TNF-α / 100 nM Smac mimetic / 20 µM Z-VAD) . Furthermore, in FADD-null Jurkat cells, 0.5 µM NSA provided 80% protection against TNF-α-induced death, a level of protection that required a 20-fold higher concentration (10 µM) of Nec-1 to achieve .

Necroptosis Cell Death Inflammation

Human-Specific MLKL Inhibition

Necrosulfonamide (NSA) demonstrates strict species specificity, potently inhibiting necroptosis in human cells but showing no activity in murine cells. This is due to the covalent binding requirement for Cys86 in human MLKL; in mouse MLKL, this residue is substituted with a tryptophan (Trp) [1]. Experimental validation shows that even at high concentrations of 5 µM, NSA is ineffective against necroptosis in murine L929 cells or apoptosis in human RIP3-null Panc-1 cells . In contrast, the RIPK1 inhibitor Nec-1s shows activity in both human and murine systems [2].

Species Selectivity Translational Research Drug Discovery

Irreversible Binding vs. GW806742X

Necrosulfonamide (NSA) exerts its inhibitory effect through a covalent, irreversible Michael addition to Cys86 in the N-terminal coiled-coil domain of MLKL, effectively locking the protein in an inactive conformation and preventing oligomerization [1]. In contrast, GW806742X is an ATP-mimetic inhibitor that reversibly binds to the MLKL pseudokinase domain with a Kd of 9.3 µM, retarding membrane translocation [2]. The functional consequence is that NSA's irreversible binding may provide sustained inhibition even after compound washout, whereas GW806742X's reversible ATP-site binding requires continuous exposure. Additionally, GW806742X exhibits off-target activity against VEGFR2 (IC50 = 2 nM), which is not reported for NSA [2].

Covalent Inhibitor MLKL Pseudokinase Binding Affinity

Efficacy Despite RIPK3 Overexpression

In human HT-29 cells, Necrosulfonamide (NSA) provides robust protection against necroptotic death, with an IC50 of 124 nM . This potency is maintained even under conditions of high RIP3 expression where the allosteric RIPK1 inhibitor Nec-1 loses efficacy . Specifically, in RIP3-overexpressing HeLa cells, NSA efficiently prevented necrosis while Nec-1's inhibitory effect was overcome . This functional distinction is attributed to NSA's action at the terminal MLKL executioner step, downstream of both RIPK1 and RIPK3, ensuring necroptosis blockade irrespective of upstream signal amplification.

Cell Viability LDH Release Functional Assay

Necrosulfonamide: Key Research Applications


Human MLKL Functional Dissection

Given its covalent, irreversible binding to human MLKL (Cys86) [1] and high potency (IC50 = 124 nM in HT-29 cells) , NSA is the inhibitor of choice for studies requiring robust, sustained blockade of the necroptotic execution step. Its activity is maintained even under high RIP3 expression where RIPK1 inhibitors fail , making it ideal for investigating MLKL-dependent events in human cancer cell lines (e.g., HT-29, HeLa, Jurkat) treated with TNF-α/Smac mimetic/Z-VAD or other necroptotic stimuli. This includes high-resolution imaging of MLKL oligomerization and membrane translocation, and functional assays measuring LDH release or SYTOX Green uptake.

Cross-Validation in Humanized Systems

Because NSA is strictly human-specific and inactive in murine cells [1], it serves as a critical control reagent when translating findings from mouse models to human biology. Experiments in mouse cells should show no response to NSA, confirming the expected species specificity . Conversely, NSA is a powerful tool in humanized models, such as murine cells expressing human MLKL or patient-derived xenografts, where it can specifically block human MLKL-mediated necroptosis. This application is essential for validating the human relevance of necroptosis pathways identified in preclinical murine studies.

Inflammatory Disease Models Ex Vivo/In Vitro

In human primary cells or tissue explants derived from inflammatory conditions (e.g., psoriatic skin biopsies, synovial tissue from rheumatoid arthritis), NSA can be used to assess the contribution of necroptosis to disease pathology. For example, treatment with NSA (at sub-micromolar concentrations) has been shown to suppress necroptosis in human keratinocytes and reduce inflammatory cytokine production (IL-1β, IL-6, IL-17A, CXCL1, CCL20) in psoriatic lesion models [2]. This application leverages NSA's potency and selectivity to interrogate the role of MLKL-driven cell death and inflammation in human disease-relevant ex vivo systems.

Pharmacological MLKL Knockout Validation

NSA provides a rapid, reversible (via washout in non-covalent contexts) pharmacological complement to genetic ablation of MLKL. In human cell lines where MLKL has been knocked down or knocked out, NSA treatment should not provide additional protection against necroptosis, confirming on-target specificity. Conversely, in wild-type cells, NSA's potent inhibition (IC50 = 124 nM) can be used to phenocopy the knockout, offering a convenient alternative for preliminary target validation or high-throughput screening of necroptosis modulators. This dual approach strengthens causal links between MLKL activity and observed phenotypes.

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